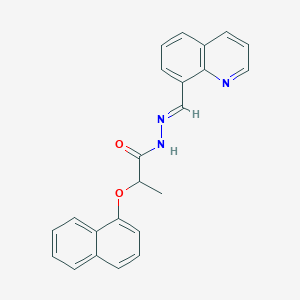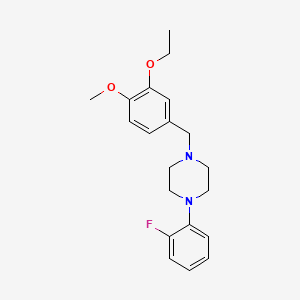![molecular formula C15H13ClN2O3S B5710089 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5710089.png)
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in the field of scientific research. CBTA is a thioamide derivative that has shown potential in various applications, including medicinal chemistry, drug discovery, and biological research.
作用機序
The exact mechanism of action of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and β-glucuronidase. It has also been shown to modulate the activity of receptors such as GABA-A and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound has antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a high degree of purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. This compound is also sensitive to light and heat, which can affect its stability and reactivity.
将来の方向性
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has shown significant potential in various applications, and there are several future directions for research. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the investigation of this compound's mechanism of action and molecular targets. Additionally, research can be conducted to optimize the synthesis method of this compound and to improve its solubility and stability.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various applications, including medicinal chemistry, drug discovery, and biological research. This compound exhibits antimicrobial, antifungal, and antitumor activities, and has potential as an anti-inflammatory agent and a modulator of the immune system. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research, including the development of this compound-based drugs and investigation of its mechanism of action and molecular targets.
合成法
The synthesis of 2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide involves the reaction of 3-chlorobenzyl chloride with sodium thioacetate in the presence of a base, followed by the reaction of the resulting intermediate with 3-nitroaniline. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
2-[(3-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. This compound has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-12-4-1-3-11(7-12)9-22-10-15(19)17-13-5-2-6-14(8-13)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACNJVFNWSZENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)


![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)

![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)



![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)